molecular formula C10H13ClN2S B11088928 3-(3-Chloro-2-methylphenyl)-1,1-dimethylthiourea

3-(3-Chloro-2-methylphenyl)-1,1-dimethylthiourea

Cat. No.: B11088928
M. Wt: 228.74 g/mol
InChI Key: VDRHQLCPRIPFBZ-UHFFFAOYSA-N
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Description

3-(3-Chloro-2-methylphenyl)-1,1-dimethylthiourea is a chemical compound that belongs to the class of thioureas. Thioureas are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and material science. This particular compound has garnered interest due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-2-methylphenyl)-1,1-dimethylthiourea typically involves the reaction of 3-chloro-2-methylaniline with dimethylthiocarbamoyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2-methylphenyl)-1,1-dimethylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles for Substitution: Amines, thiols, alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chloro-2-methylphenyl)-1,1-dimethylthiourea has been studied for its potential as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, and its inhibition is crucial in treating certain medical conditions such as peptic ulcers and kidney stones . Additionally, the compound has been explored for its antimicrobial and anticancer properties, making it a valuable candidate for drug development.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2-methylphenyl)-1,1-dimethylthiourea as a urease inhibitor involves binding to the active site of the enzyme, thereby preventing the hydrolysis of urea. The compound interacts with the nickel ions present in the active site of urease, leading to the inhibition of the enzyme’s activity. This interaction disrupts the normal function of urease, reducing the production of ammonia and carbon dioxide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloro-2-methylphenyl)-1,1-dimethylthiourea is unique due to its thiourea functional group, which imparts distinct chemical properties and biological activities. Its ability to inhibit urease and potential antimicrobial and anticancer properties make it a compound of significant interest in scientific research and pharmaceutical development.

Properties

Molecular Formula

C10H13ClN2S

Molecular Weight

228.74 g/mol

IUPAC Name

3-(3-chloro-2-methylphenyl)-1,1-dimethylthiourea

InChI

InChI=1S/C10H13ClN2S/c1-7-8(11)5-4-6-9(7)12-10(14)13(2)3/h4-6H,1-3H3,(H,12,14)

InChI Key

VDRHQLCPRIPFBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)N(C)C

Origin of Product

United States

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